(S)-usnate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

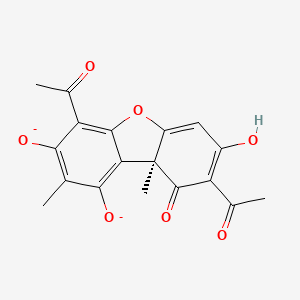

(-)-usnic acid(2-) is dianion of (-)-usnic acid. It is a conjugate base of a (-)-usnic acid.

Applications De Recherche Scientifique

Antimicrobial Activity

(S)-usnate exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

- Antifungal Effects : The compound has demonstrated antifungal activity against common pathogens such as Candida species, making it a potential candidate for treating fungal infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 32 µg/mL |

| Escherichia coli | Bacteria | 64 µg/mL |

| Candida albicans | Fungus | 16 µg/mL |

Antitumor Activity

Research has highlighted the anticancer potential of this compound. In vitro studies indicate that it can inhibit the proliferation of cancer cells, including colorectal cancer lines. For instance, a comparative study showed that this compound had a lower IC50 value than its parent compound, usnic acid, indicating enhanced potency against tumor cells .

Case Study: Antitumor Efficacy in Colorectal Cancer

A study conducted by Yang et al. evaluated the effects of this compound on colorectal cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and invasiveness compared to controls. The compound also showed promising results in vivo, reducing tumor size in animal models without notable toxicity .

Agricultural Applications

This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens:

- Plant Growth Promotion : It has been observed to enhance plant growth by stimulating root development and increasing resistance to stressors.

- Fungal Disease Management : The compound's antifungal properties make it suitable for protecting crops from diseases caused by fungal pathogens.

Table 2: Effects of this compound on Plant Health

| Crop | Pathogen | Effect |

|---|---|---|

| Tomato | Fusarium oxysporum | Reduced disease incidence |

| Wheat | Rhizoctonia solani | Enhanced root growth |

Biotechnological Applications

In biotechnology, this compound is being investigated for its potential in drug delivery systems. Its hydrophilic nature allows it to be incorporated into hydrogels and other polymeric matrices for controlled release applications:

- Hydrogel Formulations : Incorporating this compound into hydrogel systems enhances the delivery of therapeutic agents while minimizing systemic side effects.

- Cell-Based Therapies : The compound's properties may also support cell viability in therapeutic applications, particularly in regenerative medicine .

Analyse Des Réactions Chimiques

(S)-Usnate Reductase Activity

This compound reductase (EC 1.1.1.199) catalyzes the reversible oxidation-reduction reaction involving this compound and NAD+/NADH. The reaction is central to its metabolic transformations:

6R 2 acetyl 6 3 acetyl 2 4 6 trihydroxy 5 methylphenyl 3 hydroxy 6 methyl 2 4 cyclohexadien 1 one+NAD+⇌ S usnic acid+NADH+H+

Key Features:

-

Reverse Reaction Mechanism: NADH reduces this compound, cleaving the ether bond to form a 7-hydroxy group .

-

Cofactor Specificity: Strictly NAD+-dependent oxidoreductase activity .

-

Systematic Classification: Classified as a CH-OH group oxidoreductase .

| Reaction Component | Role | Source |

|---|---|---|

| This compound | Substrate/Product (reverse direction) | |

| NADH | Reductant | |

| 7-hydroxy derivative | Product of ether bond cleavage |

Reduction of Usnic Acid

This compound is synthesized via the reduction of usnic acid, enhancing its hydrophilicity. Common methods include:

Chemical Reduction:

-

Agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Conditions: Mild temperatures (25–40°C) in polar solvents (e.g., ethanol or tetrahydrofuran).

Structural Confirmation:

-

NMR Spectroscopy: Identifies shifts in proton environments, confirming the reduction of carbonyl groups to hydroxyls.

-

FTIR: Detects absorption peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3200–3600 cm⁻¹ (O-H stretch).

| Analytical Technique | Key Observations |

|---|---|

| NMR | Loss of ketone signals, new OH peaks |

| FTIR | Reduced C=O intensity, broad OH bands |

Triketone Reactivity

The triketone structure of this compound enables diverse reactions:

1. Nucleophilic Additions:

-

Reacts with amines or alcohols to form Schiff bases or ethers.

-

Example: Reaction with ethanol under acidic conditions yields ethyl ether derivatives.

2. Keto-Enol Tautomerism:

-

Stabilizes enolate intermediates in basic media, facilitating alkylation or acylation.

3. Oxidation:

Biological Activity

-

Cytotoxicity: Induces oxidative stress and mitochondrial dysfunction in cancer cells (IC₅₀ values: 10–50 μM in HeLa and MCF-7 lines).

-

Antimicrobial Effects: Disrupts bacterial cell membranes via hydrophobic interactions.

Thermal Stability

-

Decomposition Temperature: 210–230°C (TGA data).

-

Phase Transitions: Melting point observed at 145–150°C (DSC).

Propriétés

Formule moléculaire |

C18H14O7-2 |

|---|---|

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

(9aS)-4,8-diacetyl-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-1,3-diolate |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/p-2/t18-/m1/s1 |

Clé InChI |

WEYVVCKOOFYHRW-GOSISDBHSA-L |

SMILES isomérique |

CC1=C(C(=C2C(=C1[O-])[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)[O-] |

SMILES canonique |

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.